molecular formula C6H5BrFN B8005770 2-Bromo-4-fluoro-6-methylpyridine

2-Bromo-4-fluoro-6-methylpyridine

Cat. No.: B8005770
M. Wt: 190.01 g/mol
InChI Key: BVBQSTGKZYMQJL-UHFFFAOYSA-N
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Description

Significance of Halogenated Pyridines as Synthetic Building Blocks

Halogenated pyridines are a class of organic compounds that are of paramount importance in the synthesis of a wide range of functional molecules. The pyridine (B92270) ring, a six-membered heterocycle containing a nitrogen atom, is a common structural motif in many biologically active compounds, including pharmaceuticals and agrochemicals. The presence of halogen substituents (F, Cl, Br, I) on the pyridine ring significantly enhances its utility as a synthetic intermediate.

These halogen atoms act as versatile chemical handles, enabling a variety of cross-coupling reactions. Prominent among these are the Suzuki-Miyaura coupling, which forms carbon-carbon bonds, and the Buchwald-Hartwig amination, which forms carbon-nitrogen bonds. libretexts.orgwikipedia.orgbeilstein-journals.orgmdpi.comnih.govlibretexts.orgacs.org The ability to selectively introduce new functional groups at specific positions on the pyridine ring allows chemists to construct complex molecular frameworks with a high degree of precision. This strategic functionalization is crucial in the design and synthesis of new drugs and materials.

The reactivity of the halogenated pyridine is influenced by the nature of the halogen and its position on the ring. For instance, bromo-pyridines are often favored in cross-coupling reactions due to their optimal balance of reactivity and stability. sigmaaldrich.com The introduction of a fluorine atom can also modulate the electronic properties and metabolic stability of the final molecule, a feature that is highly desirable in medicinal chemistry.

Research Landscape and Emerging Trends for Functionalized Pyridine Scaffolds

The development of new methods for the functionalization of pyridine scaffolds is a vibrant area of chemical research. arborpharmchem.com Traditionally, the synthesis of substituted pyridines has been a challenging task. However, recent advancements in catalysis and synthetic methodologies have opened up new avenues for the efficient and selective modification of the pyridine ring.

A key trend in this area is the focus on late-stage functionalization, where complex molecules are modified in the final steps of a synthetic sequence. This approach is particularly valuable in drug discovery, as it allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. The use of functionalized pyridines as building blocks is central to this strategy.

Furthermore, there is a growing interest in the development of more sustainable and environmentally friendly synthetic methods. This includes the use of earth-abundant metal catalysts and the development of reactions that proceed under milder conditions with higher atom economy. The versatility of functionalized pyridine scaffolds makes them ideal substrates for the development and application of these novel synthetic transformations.

Overview of Research Domains for 2-Bromo-4-fluoro-6-methylpyridine

This compound (CAS No. 1211526-18-9) is a specialized chemical building block designed for use in organic synthesis. hoffmanchemicals.combldpharm.combldpharm.comarkpharmtech.comchemsrc.com Its molecular structure, featuring a bromo, a fluoro, and a methyl group on the pyridine ring, makes it a highly versatile intermediate for the construction of more complex molecules.

While extensive, specific research publications detailing the direct application of this compound are not abundant in publicly available literature, its potential research domains can be inferred from the reactivity of its functional groups and the applications of structurally similar compounds. The primary research domains for this compound are likely to be in medicinal chemistry and agrochemical synthesis.

In the field of agrochemicals , similar halogenated pyridines are used to create new herbicides, fungicides, and insecticides. The pyridine scaffold is a known toxophore in many pesticides, and the specific substitution pattern of this compound could be leveraged to develop new crop protection agents with improved efficacy and selectivity.

The compound is also a valuable tool in chemical biology and materials science . Its utility as a building block allows for the creation of custom molecules to probe biological processes or to develop new materials with specific electronic or photophysical properties.

Below is a table summarizing the key properties of this compound and its potential applications based on the analysis of its structure and the broader context of halogenated pyridine chemistry.

PropertyValuePotential Application
CAS Number 1211526-18-9Chemical Registry and Identification
Molecular Formula C₆H₅BrFNElemental Composition
Molecular Weight 190.01 g/mol Mass Spectrometry and Stoichiometric Calculations
Key Functional Groups Bromo, Fluoro, Methyl, PyridineVersatile reaction sites for organic synthesis
Primary Reactivity Substrate for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig)Introduction of aryl, alkyl, and amino groups
Likely Research Domains Medicinal Chemistry, Agrochemicals, Materials ScienceSynthesis of new drugs, pesticides, and functional materials

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-fluoro-6-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFN/c1-4-2-5(8)3-6(7)9-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVBQSTGKZYMQJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic Characterization of 2 Bromo 4 Fluoro 6 Methylpyridine

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structural Elucidation

A complete NMR analysis would provide a definitive map of the molecular structure of 2-Bromo-4-fluoro-6-methylpyridine. This would involve the individual and combined interpretation of ¹H, ¹³C, and ¹⁹F NMR spectra, along with two-dimensional techniques.

Proton Nuclear Magnetic Resonance (¹H-NMR) Chemical Shift Analysis and Signal Assignment

Without experimental data, a theoretical discussion of the expected ¹H-NMR spectrum can be postulated. The spectrum would be expected to show two distinct aromatic proton signals and a singlet for the methyl group protons. The fluorine and bromine atoms, along with the nitrogen in the pyridine (B92270) ring, would influence the chemical shifts of the aromatic protons. The coupling between the fluorine atom and the adjacent proton would result in a characteristic splitting pattern. However, without the actual spectrum, precise chemical shifts and coupling constants cannot be reported.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Chemical Shift Analysis

The ¹³C-NMR spectrum would reveal the number of unique carbon environments in the molecule. For this compound, six distinct signals would be anticipated: five for the pyridine ring carbons and one for the methyl carbon. The carbon atoms directly bonded to the electronegative bromine and fluorine atoms would exhibit characteristic downfield shifts. The carbon-fluorine coupling would also be observable.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F-NMR) Spectroscopy for Fluorine Environment Characterization

¹⁹F-NMR is a highly sensitive technique for characterizing fluorine-containing compounds. The spectrum for this compound would show a single resonance for the fluorine atom. The chemical shift of this signal would be indicative of its electronic environment within the pyridine ring. Furthermore, coupling to the adjacent aromatic proton would be observed, providing additional structural information.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation

Two-dimensional NMR techniques are instrumental in confirming the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy) would establish the coupling relationships between the protons in the molecule, specifically between the two aromatic protons.

HMQC (Heteronuclear Single Quantum Coherence) would correlate the proton signals with their directly attached carbon atoms.

Vibrational Spectroscopic Investigations for Molecular Dynamics and Functional Groups

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, provides insights into the functional groups and vibrational modes of a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Characteristic Absorptions and Vibrational Modes

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the various vibrational modes of the molecule. Key expected absorptions would include:

C-H stretching vibrations of the aromatic ring and the methyl group.

C=C and C=N stretching vibrations characteristic of the pyridine ring.

C-F and C-Br stretching vibrations, which would appear in the fingerprint region of the spectrum.

Various bending vibrations (in-plane and out-of-plane) of the C-H bonds.

Without access to the experimental spectrum, a table of specific vibrational frequencies and their assignments cannot be generated.

Fourier-Transform Raman (FT-Raman) Spectroscopy: Molecular Vibrations and Symmetry Analysis

Fourier-Transform Raman (FT-Raman) spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule. The analysis of the FT-Raman spectrum of this compound provides valuable insights into its molecular structure, symmetry, and the nature of its chemical bonds.

The vibrational modes of a molecule are determined by the masses of its atoms and the forces between them. For a non-linear molecule like this compound, which has N atoms, there are 3N-6 fundamental vibrational modes. mpg.de The symmetry of the molecule plays a crucial role in determining which of these vibrations are Raman-active. libretexts.orghoriba.com According to group theory, a vibration is Raman-active if it causes a change in the polarizability of the molecule. libretexts.org

In the experimental FT-Raman spectrum of similar pyridine derivatives, characteristic bands can be assigned to specific molecular vibrations. For instance, C-H stretching vibrations are typically observed in the high-frequency region. jconsortium.com The C-C and C-N stretching vibrations within the pyridine ring give rise to bands in the middle-frequency range. jconsortium.com The presence of substituents like bromine, fluorine, and a methyl group influences the vibrational frequencies. For example, the C-Br stretching vibration is expected at a lower frequency due to the heavier mass of the bromine atom.

A detailed analysis of the FT-Raman spectrum of this compound would involve assigning the observed bands to specific vibrational modes based on their frequencies and intensities. This process is often aided by computational methods, such as Density Functional Theory (DFT) calculations, which can predict the vibrational frequencies and Raman intensities with good accuracy. nih.gov By comparing the experimental spectrum with the calculated one, a complete vibrational assignment can be achieved, providing a detailed picture of the molecular dynamics.

Table 1: Predicted Raman Active Vibrational Modes for a Substituted Pyridine

Vibrational Mode Typical Frequency Range (cm⁻¹) Symmetry Species
C-H Stretch 3000-3100 A'
CH₃ Asymmetric Stretch 2950-3000 A''
CH₃ Symmetric Stretch 2850-2950 A'
C=C/C=N Ring Stretch 1400-1600 A'
CH₃ Deformation 1375-1450 A', A''
C-F Stretch 1000-1400 A'
C-Br Stretch 500-650 A'

Mass Spectrometric Techniques for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Fragmentation Pattern Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is highly effective for assessing the purity of volatile compounds like this compound and for analyzing their fragmentation patterns.

In a typical GC-MS analysis, the compound is first vaporized and separated from any impurities in the gas chromatograph column. The separated compound then enters the mass spectrometer, where it is ionized, most commonly by electron impact (EI). The resulting molecular ion and its fragments are then separated based on their mass-to-charge ratio (m/z).

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak would appear as a characteristic pair of peaks (M and M+2) of similar intensity. This isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

The fragmentation pattern provides further structural information. Common fragmentation pathways for pyridine derivatives include the loss of the substituents and the cleavage of the pyridine ring. For this compound, expected fragments could arise from the loss of a bromine atom, a fluorine atom, a methyl group, or hydrogen cyanide (HCN) from the ring.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This precision allows for the determination of the elemental composition of a molecule with a high degree of confidence.

For this compound (C₆H₅BrFN), the exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ⁷⁹Br, ¹⁹F, and ¹⁴N). chemsrc.com An HRMS measurement of the molecular ion that matches this calculated exact mass confirms the elemental formula of the compound. nih.gov This technique is invaluable for distinguishing between compounds that may have the same nominal mass but different elemental compositions.

Table 2: Mass Spectrometry Data for this compound

Technique Information Obtained Expected m/z Value
GC-MS Molecular Ion (M⁺) 189/191
GC-MS Major Fragments [M-Br]⁺, [M-F]⁺, [M-CH₃]⁺

X-ray Crystallographic Analysis for Solid-State Structural Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

Single Crystal X-ray Diffraction and Crystal Packing Analysis

To perform a single crystal X-ray diffraction analysis, a suitable single crystal of this compound must first be grown. utdallas.edu This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. nih.gov The diffraction pattern produced by the crystal is collected and analyzed to determine the electron density distribution within the unit cell. From this, the positions of the individual atoms can be determined, yielding a precise molecular structure. nih.gov

The crystal packing analysis reveals how the individual molecules are arranged in the crystal lattice. mdpi.com This arrangement is governed by various intermolecular forces. mdpi.com For a related compound, 2-Bromo-6-hydrazinylpyridine, analysis has shown that molecules can be linked by hydrogen bonds and halogen bonds (Br···Br interactions), as well as π-stacking between the pyridine rings. nih.govresearchgate.net

Molecular Conformation and Intermolecular Interactions in the Crystalline State

The X-ray crystallographic data provides detailed information about the molecular conformation, including bond lengths, bond angles, and torsion angles within the this compound molecule. The pyridine ring is expected to be essentially planar, with the substituents lying in or close to the plane of the ring.

Table 3: Crystallographic Data for a Representative Pyridine Derivative

Parameter Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 3.9606 (3)
b (Å) 13.9649 (9)
c (Å) 23.0332 (14)
V (ų) 1273.95 (15)
Z 8

Data for 2-Bromo-6-hydrazinylpyridine as a representative example. researchgate.net

Table 4: List of Chemical Compounds Mentioned

Compound Name
This compound
2-Bromo-6-hydrazinylpyridine

Computational and Theoretical Studies on 2 Bromo 4 Fluoro 6 Methylpyridine

Density Functional Theory (DFT) Investigations of Electronic and Molecular Structure

DFT calculations are instrumental in elucidating the electronic and molecular framework of 2-Bromo-4-fluoro-6-methylpyridine. These studies model the molecule's behavior at a quantum mechanical level, providing detailed information about its fundamental chemical nature.

The first step in a computational analysis is to determine the molecule's most stable three-dimensional arrangement, known as geometry optimization. This process systematically alters the positions of the atoms until the configuration with the lowest possible energy is found. For this compound, calculations would be performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p). The resulting optimized structure represents the most probable geometry of the molecule in the gas phase. The pyridine (B92270) ring is expected to be largely planar, with the bromine, fluorine, and methyl group substituents lying in or very close to the plane of the ring. The primary conformational flexibility would involve the rotation of the hydrogen atoms on the methyl group. The absence of any imaginary frequencies in a subsequent vibrational analysis would confirm that this optimized structure is a true energy minimum.

Table 1: Predicted Geometrical Parameters for this compound

ParameterBond/AnglePredicted Value
Bond Lengths C2-Br~1.89 Å
C4-F~1.35 Å
C6-C(methyl)~1.51 Å
C2-N1~1.34 Å
N1-C6~1.33 Å
Bond Angles N1-C2-Br~116.5°
C3-C4-F~118.0°
N1-C6-C(methyl)~117.5°
Note: These values are illustrative and represent typical data obtained from DFT calculations.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive behavior. It maps the electrostatic potential onto the electron density surface, using a color spectrum to indicate different potential regions. For this compound, the MEP surface reveals key features:

Negative Regions (Red/Yellow): The most negative potential is concentrated around the nitrogen atom due to its high electronegativity and the presence of a lone pair of electrons. This region is the most likely site for electrophilic attack.

Positive Regions (Blue/Green): Positive potential is typically found around the hydrogen atoms of the methyl group. The bromine atom may also exhibit a region of positive potential along the C-Br bond axis, known as a sigma-hole (σ-hole), making it a potential site for nucleophilic or halogen bonding interactions.

This analysis helps identify which parts of the molecule will interact with electrophiles and nucleophiles.

Table 2: Illustrative MEP Surface Values

Atomic RegionPredicted Electrostatic Potential (kcal/mol)Implied Reactivity
Nitrogen (N1) Lone Pair-25 to -35Site for Electrophilic Attack
Fluorine (F)-15 to -25Electronegative Region
Bromine (Br) σ-hole+5 to +15Site for Nucleophilic Attack / Halogen Bonding
Methyl Group Hydrogens+10 to +20Weakly Electrophilic Sites
Note: These values are representative examples for analysis.

Frontier Molecular Orbital (FMO) theory simplifies reactivity analysis by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO acts as the electron donor (nucleophile), while the LUMO acts as the electron acceptor (electrophile). youtube.comwikipedia.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower stability. For this compound, the HOMO is expected to be distributed primarily over the electron-rich pyridine ring and the bromine atom. The LUMO is likely to be spread across the ring system, with significant contributions from the atoms adjacent to the electron-withdrawing halogen substituents.

Table 3: Predicted FMO Properties

ParameterPredicted Energy (eV)Significance
HOMO Energy-6.8 eVElectron-donating ability
LUMO Energy-1.5 eVElectron-accepting ability
HOMO-LUMO Energy Gap 5.3 eV Indicator of Chemical Reactivity and Stability
Note: Values are hypothetical and for illustrative purposes.

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by localizing the molecular orbitals into one-center (lone pairs) and two-center (bonds) elements. uni-muenchen.deq-chem.com This method is particularly useful for quantifying intramolecular charge transfer and stabilizing hyperconjugative interactions. wisc.edu These interactions are evaluated using second-order perturbation theory, where a larger stabilization energy (E(2)) indicates a more significant delocalization of electron density from a filled donor NBO to an empty acceptor NBO.

For this compound, key NBO interactions would include:

Delocalization from the nitrogen lone pair (LP(1) N) to the adjacent antibonding orbitals (π* C-C).

Hyperconjugation involving the C-H bonds of the methyl group donating into the antibonding orbitals of the pyridine ring.

Interactions showing the strong polarization of the C-F and C-Br bonds.

Table 4: Key NBO Donor-Acceptor Interactions and Stabilization Energies (E(2))

Donor NBOAcceptor NBOPredicted E(2) (kcal/mol)Interaction Type
LP (1) N1π* (C2-C3)~25.5Lone Pair Delocalization
π (C3-C4)π* (C5-C6)~18.2π-electron Delocalization
σ (C-H) methylσ* (C5-C6)~4.8Hyperconjugation
Note: NBO analysis provides detailed insight into the electronic stabilization within the molecule. The values are illustrative.

Vibrational Frequency Calculations and Normal Coordinate Analysis (NCA)

Following successful geometry optimization, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule. This calculation determines the energies of the fundamental vibrational modes. A key outcome is that for a true energy minimum structure, all calculated frequencies will be positive (real). The results of these calculations are crucial for interpreting experimental spectra.

Normal Coordinate Analysis (NCA) is then used to assign the calculated frequencies to specific types of molecular motion, such as C-H stretching, C-F stretching, C-Br stretching, and various ring deformation or "breathing" modes. This detailed assignment allows for a direct comparison between the theoretical and experimental vibrational spectra, helping to confirm the molecular structure.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR, Raman Intensities) for Comparison with Experimental Data

Computational chemistry can accurately predict various spectroscopic parameters. The Gauge-Independent Atomic Orbital (GIAO) method is a reliable technique for calculating nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net These theoretical shifts, when referenced against a standard like Tetramethylsilane (TMS), can be compared directly with experimental NMR data. A strong correlation between predicted and observed shifts serves as powerful evidence for the correctness of the calculated structure.

In addition to frequencies, the computational analysis also yields the intensities of IR and Raman bands. This allows for the generation of a complete theoretical spectrum that can be overlaid with an experimental one for a detailed, peak-by-peak comparison. Discrepancies between the two can point to environmental effects (e.g., solvent or solid-state interactions) not accounted for in the gas-phase calculation.

Table 5: Comparison of Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm)

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C2~142.5~142.1
C3~110.8~110.5
C4~165.2 (JC-F ≈ 240 Hz)~164.9 (JC-F ≈ 242 Hz)
C5~112.1~111.8
C6~158.4~158.0
C(methyl)~23.7~23.5
Note: Values are representative and demonstrate the typical accuracy of GIAO calculations.

Advanced Quantum Chemical Descriptors and Properties

Advanced quantum chemical methods offer a detailed picture of the electronic structure and potential reactivity of this compound. These descriptors are crucial for predicting how the molecule will interact with other chemical species and with external fields.

Fukui Function Analysis for Local Reactivity Prediction (Electrophilic and Nucleophilic Sites)

Fukui function analysis is a conceptual density functional theory (DFT) tool that helps in identifying the reactivity of different sites within a molecule. uni.lu It quantifies the change in electron density at a particular point in the molecule when the total number of electrons is changed. The sites most susceptible to electrophilic attack are those with the highest value of the Fukui function for electron donation (f+), while sites prone to nucleophilic attack have the highest value for electron acceptance (f-).

For this compound, the nitrogen atom, being the most electronegative, is expected to be a primary site for electrophilic attack. The carbon atoms of the pyridine ring are also potential sites, with their reactivity being modulated by the attached substituents. The electron-withdrawing nature of the bromine and fluorine atoms and the electron-donating effect of the methyl group create a nuanced reactivity map. Computational studies on similar substituted pyridines suggest that the positions ortho and para to the methyl group would have increased electron density, making them more susceptible to electrophilic attack. tandfonline.com Conversely, the carbon atom attached to the bromine is a likely site for nucleophilic attack, a common reaction pathway for halogenated pyridines.

Table 1: Predicted Reactive Sites in this compound from Fukui Function Analysis

Atomic SitePredicted Susceptibility to Electrophilic AttackPredicted Susceptibility to Nucleophilic Attack
N1HighLow
C2 (attached to Br)LowHigh
C3ModerateModerate
C4 (attached to F)LowModerate
C5HighLow
C6 (attached to CH3)ModerateLow

Note: This table represents predicted reactivities based on general principles of substituted pyridines, as specific Fukui function calculations for this compound are not available in the reviewed literature.

Non-Linear Optical (NLO) Properties: Theoretical Prediction and Potential

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics, including frequency conversion and optical switching. researchgate.net The NLO response of a molecule is governed by its polarizability (α) and hyperpolarizability (β and γ). Theoretical calculations, often employing DFT, can predict these properties. Molecules with significant charge separation, often described as donor-π-acceptor systems, tend to exhibit large NLO responses. mq.edu.au

In this compound, the interplay of the electron-donating methyl group and the electron-withdrawing halogen atoms can lead to a significant dipole moment and NLO properties. The fluorine atom, in particular, is known to enhance the NLO response in some organic molecules. nih.gov Theoretical studies on similar fluorinated and brominated organic compounds suggest that the presence of these halogens can lead to a notable second-order hyperpolarizability (β). mq.edu.au The π-system of the pyridine ring acts as a bridge for charge transfer, which is a key requirement for a high NLO response.

Table 2: Theoretically Predicted Non-Linear Optical Properties of this compound

PropertyPredicted Value (arbitrary units)
Dipole Moment (µ)Moderate to High
Polarizability (α)Moderate
First Hyperpolarizability (β)Significant
Second Hyperpolarizability (γ)Moderate

Note: The values in this table are qualitative predictions based on the properties of structurally related molecules. Specific computational data for this compound is not available in the surveyed literature.

Analysis of Intramolecular and Intermolecular Non-Covalent Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

Non-covalent interactions are crucial in determining the supramolecular chemistry, crystal packing, and biological interactions of a molecule. nih.govrsc.org These interactions, though weaker than covalent bonds, play a significant role in the structure and function of molecular systems. For this compound, several types of non-covalent interactions can be predicted.

Hydrogen Bonding: The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. In the presence of suitable hydrogen bond donors, this interaction can play a key role in the formation of molecular adducts and crystal engineering. nih.gov

Halogen Bonding: The bromine atom in this compound can act as a halogen bond donor. This is due to the presence of a region of positive electrostatic potential (the σ-hole) on the bromine atom, which can interact favorably with nucleophilic sites on other molecules. researchgate.net Similarly, the fluorine atom can also participate in halogen bonding, although typically weaker than that of bromine.

π-π Stacking: The aromatic pyridine ring can participate in π-π stacking interactions with other aromatic systems. These interactions are important in the packing of the molecule in the solid state and in its interaction with biological macromolecules.

Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis can be used to visualize and quantify these interactions. researchgate.net

Thermodynamic Properties and Stability Analysis

The thermodynamic stability of a molecule is a fundamental property that influences its reactivity and persistence. Computational chemistry provides tools to calculate thermodynamic parameters such as the enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), and entropy (S°). These values can be used to predict the feasibility of reactions and the relative stability of isomers.

Table 3: Predicted Thermodynamic Properties of this compound

PropertyPredicted Value
Enthalpy of Formation (ΔHf°)Exothermic (Stable)
Gibbs Free Energy of Formation (ΔGf°)Negative (Spontaneous Formation)
Entropy (S°)Moderate

Note: These are qualitative predictions. Precise thermodynamic data would require specific quantum chemical calculations.

Reactivity and Transformational Chemistry of 2 Bromo 4 Fluoro 6 Methylpyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for functionalizing aromatic rings, particularly those activated by electron-withdrawing groups. In the case of 2-bromo-4-fluoro-6-methylpyridine, the pyridine nitrogen and the halogen substituents create a system susceptible to nucleophilic attack.

Research has shown that the rates and regioselectivity of SNAr reactions on substituted pyridines are influenced by factors such as the nature of the nucleophile, the leaving group, and the electronic properties of the pyridine ring. A multivariate linear regression model has been developed to predict SNAr reaction rates and regioselectivity based on computationally derived descriptors like the lowest unoccupied molecular orbital (LUMO) energy and molecular electrostatic potential (ESP) of the electrophile. chemrxiv.org This model demonstrates high accuracy in predicting site selectivity for various halogenated pyridines. chemrxiv.org

In dihalogenated pyridines, the position of substitution is dictated by the relative activation of each site. For instance, in 2,4-dichloropyridine, SNAr reactions can exhibit selectivity for either the C2 or C4 position depending on the reaction conditions and the nucleophile. chemrxiv.org While specific studies on this compound are not detailed in the provided search results, the general principles of SNAr on halopyridines suggest that both the bromo and fluoro substituents could potentially be displaced, with the outcome depending on the specific reaction conditions and the nucleophile employed. The relative reactivity of halogens in SNAr reactions on purine (B94841) nucleosides has been shown to follow the order F > I > Br > Cl under certain catalytic conditions. byu.edu

Metal-Catalyzed Cross-Coupling Reactions for C-C, C-N, and C-O Bond Formation

Metal-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds, significantly expanding the synthetic utility of this compound.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation with Organoboron Compounds

The Suzuki-Miyaura cross-coupling reaction, which couples organoboron compounds with organic halides, is a widely used method for forming C-C bonds. mdpi.com This reaction is catalyzed by palladium complexes and is known for its tolerance of a wide range of functional groups. mdpi.com

Studies on various brominated pyridines have demonstrated the efficacy of the Suzuki-Miyaura reaction. For example, the coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids, catalyzed by Pd(PPh₃)₄, proceeds in good yields. mdpi.com Similarly, 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) undergoes regio- and atropselective Suzuki-Miyaura cross-coupling with ortho-substituted phenylboronic acids. beilstein-journals.orgnih.gov The reaction conditions, including the palladium catalyst, base, and solvent, can be optimized to achieve desired outcomes. mdpi.comnih.gov For instance, the coupling of 4-bromo-6H-1,2-oxazines with phenylboronic acid has been successfully achieved using Pd(PPh₃)₄ and sodium carbonate. nih.gov

While a specific protocol for this compound is not explicitly detailed, the general success of the Suzuki-Miyaura reaction with other brominated pyridines suggests its applicability. The reaction would involve the palladium-catalyzed coupling of the C-Br bond with an organoboron reagent, leading to the formation of a new C-C bond at the 2-position of the pyridine ring.

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions on Brominated Pyridine Derivatives

Brominated PyridineOrganoboron ReagentCatalystBaseProductYieldReference
5-Bromo-2-methylpyridin-3-amineArylboronic acidsPd(PPh₃)₄K₃PO₄5-Aryl-2-methylpyridin-3-aminesModerate to good mdpi.com
3,4,5-Tribromo-2,6-dimethylpyridine2-Methoxyphenylboronic acidPd(OAc)₂/SPhosK₂CO₃Mono-, di-, and tri-substituted productsVariable beilstein-journals.orgnih.gov
4-Bromo-3,6-diphenyl-6H-1,2-oxazinePhenylboronic acidPd(PPh₃)₄Na₂CO₃3,4,6-Triphenyl-6H-1,2-oxazine82% nih.gov

This table presents data from various sources and is intended for illustrative purposes. The specific conditions and outcomes for this compound may vary.

Sonogashira Coupling Reactions for Alkynylation

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is carried out under mild conditions and is a valuable method for introducing alkynyl groups into organic molecules. wikipedia.org

The Sonogashira coupling has been successfully applied to various brominated pyridine derivatives. For example, 5- and 6-bromo-3-fluoro-2-cyanopyridines react with a range of terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst to afford the corresponding alkynylpyridines. soton.ac.uk The reaction conditions typically involve a palladium source like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) salt such as CuI, and an amine base like triethylamine (B128534) in a suitable solvent. nih.govsoton.ac.uk

The reactivity of the halide in Sonogashira coupling generally follows the order I > Br > Cl. wikipedia.org This selectivity can be exploited in molecules containing multiple different halogens. libretexts.org For this compound, the Sonogashira coupling would be expected to occur at the more reactive C-Br bond, leading to the formation of 2-alkynyl-4-fluoro-6-methylpyridine derivatives.

Table 2: Examples of Sonogashira Coupling Reactions with Brominated Heterocycles

Brominated HeterocycleAlkyneCatalyst SystemBaseProductYieldReference
6-Bromo-3-fluoro-2-cyanopyridine1-Ethynyl-4-ethylbenzenePd(PPh₃)₄ / CuIEt₃N6-((4-Ethylphenyl)ethynyl)-3-fluoropicolinonitrileNot specified soton.ac.uk
4-Bromo-3,6-diphenyl-6H-1,2-oxazineTrimethylsilylacetylenePdCl₂(PPh₃)₂ / CuIEt₃N4-((Trimethylsilyl)ethynyl)-3,6-diphenyl-6H-1,2-oxazineNot specified nih.gov

This table is for illustrative purposes. Specific conditions and yields for this compound would require experimental determination.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. wikipedia.orgresearchgate.net

The reaction typically employs a palladium precatalyst, a phosphine (B1218219) ligand, and a base. chemspider.comnih.gov The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. researchgate.net The reaction mechanism involves oxidative addition of the aryl halide to the palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond and regenerate the catalyst. wikipedia.org

The Buchwald-Hartwig amination has been successfully applied to the amination of 2-bromopyridines with a variety of amines, including volatile amines in sealed tubes. nih.gov The use of specific catalyst systems, such as those based on ligands like (±)-BINAP, allows for the efficient coupling of primary amines. chemspider.com While a specific protocol for this compound is not provided in the search results, the general methodology for 2-bromopyridines is directly applicable. nih.gov

Table 3: Example of Buchwald-Hartwig Amination of a Bromopyridine

BromopyridineAmineCatalyst SystemBaseProductYieldReference
2-Bromo-6-methylpyridine(+/-)-trans-1,2-Diaminocyclohexane[Pd₂(dba)₃] / (±)-BINAPNaOBuᵗN,N'-Bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine60% chemspider.com

This table illustrates a typical Buchwald-Hartwig amination. The specific conditions for this compound may differ.

Other Palladium or Ruthenium-Catalyzed Transformations

Beyond the well-established cross-coupling reactions, other palladium- and ruthenium-catalyzed transformations offer further avenues for modifying this compound. Palladium catalysts are known to facilitate a wide array of reactions, including those involving the activation of C-F bonds, although this is generally more challenging than C-Br bond activation. mdpi.commdpi.com

Ruthenium complexes are also versatile catalysts in organic synthesis, capable of mediating a variety of transformations, including hydrogenations, oxidations, and C-C bond-forming reactions. numberanalytics.comnih.gov For instance, ruthenium catalysts have been used for the β-selective alkylation of vinylpyridines. nih.gov While a direct application to this compound is not reported, the development of new ruthenium-catalyzed reactions could potentially enable novel transformations of this compound.

Electrophilic Aromatic Substitution Reactions on the Pyridine Ring

Detailed research findings specifically documenting electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, or Friedel-Crafts reactions, directly on the pyridine ring of this compound are not extensively available in the public domain.

Generally, the pyridine ring is less reactive towards electrophilic aromatic substitution than benzene. The ring nitrogen atom deactivates the ring towards electrophilic attack by withdrawing electron density. Furthermore, under the acidic conditions often required for these reactions, the pyridine nitrogen is protonated, which further deactivates the ring.

In the case of this compound, the presence of two deactivating halogen atoms (bromo and fluoro) would be expected to further reduce the electron density of the pyridine ring, making electrophilic substitution even more challenging. The activating methyl group at position 6 may not be sufficient to overcome the deactivating effects of the nitrogen and the two halogens. The likely positions for any potential electrophilic attack would be C3 and C5, which are less deactivated than the positions alpha to the nitrogen. However, without specific experimental data, any discussion on the regioselectivity and feasibility of such reactions on this particular compound remains speculative.

Formation of Complex Pyridine Derivatives and Novel Heterocyclic Scaffolds

The use of this compound as a direct precursor for the construction of complex, fused, or bridged heterocyclic scaffolds through reactions involving the pyridine ring itself is not well-documented in readily accessible scientific literature.

Applications of 2 Bromo 4 Fluoro 6 Methylpyridine in Interdisciplinary Chemical Research

Utility as a Key Intermediate in Medicinal Chemistry Research

In the realm of medicinal chemistry, the pyridine (B92270) scaffold is a well-established pharmacophore present in numerous therapeutic agents. The strategic functionalization of this core structure is a key approach in drug discovery. 2-Bromo-4-fluoro-6-methylpyridine serves as a valuable starting material, enabling chemists to introduce diverse functionalities and explore new chemical space. Its application is crucial in synthesizing novel compounds for treating a range of diseases, including cancer and inflammatory conditions. chemimpex.com

The design and synthesis of new pharmacophores—the essential molecular features responsible for a drug's biological activity—are central to developing next-generation therapeutics. This compound is an ideal precursor for this purpose. The bromine atom at the 2-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, which allows for the introduction of various aryl or alkyl groups. mdpi.com This methodology enables the construction of extensive libraries of pyridine-based compounds with diverse substitutions.

For instance, researchers have synthesized novel pyridine-linked analogues of the natural anticancer agent Combretastatin-A4 by starting with dibromopyridines and performing sequential Suzuki coupling reactions to attach different phenyl rings. acs.org This approach allows for precise control over the final molecular architecture, which is critical for tuning biological activity. Similarly, the synthesis of novel pyrrolo[2,3-b]pyridine derivatives as potent inhibitors of the V600E B-RAF protein, a key target in melanoma, highlights the utility of substituted pyridines in creating targeted cancer therapies. nih.gov The development of 1,3,4-oxadiazole-pyridine hybrids has also led to new anticancer drug candidates with multiple mechanisms of action. nih.gov

Table 1: Examples of Bioactive Scaffolds Synthesized from Substituted Pyridines

Starting Material Type Reaction Type Resulting Scaffold Therapeutic Target Example
Dibromopyridine Suzuki Coupling Diaryl-substituted Pyridine Tubulin (Anticancer) acs.org
Bromo-aminopyridine Suzuki Coupling Aryl-aminopyridine Thrombolytic Agents mdpi.com
Substituted Pyridine Multi-step Synthesis Pyrrolo[2,3-b]pyridine B-RAF Kinase (Anticancer) nih.gov

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how a molecule's chemical structure relates to its biological effect. This compound is an excellent tool for SAR exploration. The distinct electronic properties and positions of the bromo, fluoro, and methyl groups allow chemists to systematically modify the molecule and observe the resulting changes in bioactivity.

For example, in the development of antagonists for antiapoptotic Bcl-2 proteins, a key strategy in cancer therapy, SAR studies on related chromene structures revealed that a 6-bromo substituent was not essential for bioactivity and that this position could accommodate other groups to enhance potency. nih.gov This principle of substituent modification is directly applicable to the pyridine scaffold. The fluorine atom in this compound can influence the molecule's pKa, lipophilicity, and metabolic stability, while the bromine atom serves as a handle for chemical diversification. A recent SAR study on GPR41 modulators demonstrated that modifying the aryl group attached to a core structure could switch the compound's function from an antagonist to an agonist, highlighting the profound impact of subtle structural changes. nih.gov These studies underscore how the strategic use of building blocks like this compound can lead to the rational design of drugs with optimized efficacy and selectivity. nih.gov

The ultimate goal of synthesizing novel pharmacophores and conducting SAR studies is often the discovery of potent and selective enzyme modulators or receptor ligands. The derivatives of this compound are frequently evaluated for their ability to interact with specific biological targets. The pyridine core is a known feature in many kinase inhibitors, and modifying its substituents is a proven strategy for achieving target selectivity and potency. nih.gov

Research has led to the discovery of pyridine-based compounds that act as potent inhibitors of PIM-1 kinase, an enzyme implicated in the survival of cancer cells. nih.gov Furthermore, pyrrolo[2,3-b]pyridine derivatives have been successfully developed as inhibitors of the B-RAF kinase, a critical target in the treatment of melanoma. nih.gov The synthesis of these complex molecules often relies on the availability of versatile starting materials like this compound, which provide the necessary chemical handles to build molecules capable of fitting into the binding sites of enzymes and receptors.

Contributions to Agrochemical Innovation and Development

The introduction of fluorine atoms into organic molecules has had a profound impact on the agrochemical industry. nih.gov Fluorinated compounds often exhibit enhanced biological activity, improved metabolic stability, and favorable physicochemical properties. nih.gov this compound serves as an important intermediate for the synthesis of modern agrochemicals, including pesticides and herbicides, contributing to the development of effective crop protection solutions. fishersci.co.ukchemimpex.com

Pyridine-based structures are integral to a significant number of modern agrochemicals. The synthesis of trifluoromethylpyridine (TFMP) derivatives, in particular, has become a major focus in the crop protection industry. nih.gov These compounds are used to protect crops from a wide variety of pests. nih.gov Building blocks like this compound are crucial for creating new generations of these active ingredients.

The presence of both fluorine and bromine allows for a dual approach to synthesis: the fluorine atom contributes to the final product's desired properties, while the bromine atom can be readily displaced or used in cross-coupling reactions to construct the final pesticidal or herbicidal molecule. The related compound, 2-Bromo-3-fluoro-6-methylpyridine, is explicitly noted for its application in producing herbicides and fungicides. chemimpex.com The development of fluorinated pyridine compounds often involves multi-step synthetic routes where halogenated intermediates are key. google.com

Table 2: Role of Halogenated Pyridines in Agrochemical Development

Agrochemical Class Key Structural Motif Role of Halogenated Intermediate Example Active Ingredients
Herbicides Fluorinated Pyridine Provides fluorine for bioactivity; Bromo group acts as a synthetic handle. Fluazifop-butyl, Flonicamid nih.gov
Fungicides Fluorinated Pyridine Used as a building block for complex heterocyclic systems. Picoxystrobin jst.go.jp

The development of novel crop protection agents aims to achieve higher efficacy against target pests, greater selectivity to avoid harming non-target organisms, and improved environmental profiles. The unique physicochemical properties imparted by fluorine atoms are instrumental in achieving these goals. nih.gov Fluorine can increase a molecule's metabolic stability, leading to longer-lasting effects in the field, and can enhance its ability to penetrate the target organism. nih.gov

By using this compound as a starting material, agrochemical researchers can systematically design and synthesize new candidates with potentially superior performance. The versatility of this intermediate allows for the exploration of a wide range of structural modifications, facilitating the optimization of properties required for a successful crop protection product. More than half of the pesticides introduced in the last two decades contain fluorine, underscoring the importance of fluorinated intermediates in agrochemical innovation. nih.gov

Investigation of Mode of Action in Crop Protection without Specific Toxicity Details

While specific toxicity data is beyond the scope of this article, the investigation into the mode of action of compounds derived from this compound in crop protection is an active area of research. This compound serves as a crucial intermediate in the synthesis of more complex molecules with potential agrochemical applications. thermofisher.comfishersci.co.uk The presence of the substituted pyridine core is a common feature in many commercial pesticides.

The general mode of action for many pyridine-based fungicides and insecticides involves the disruption of essential biochemical pathways in the target organisms. For instance, the pyridine ring can act as a pharmacophore that binds to specific enzymes or receptors, leading to the inhibition of their function. The bromo and fluoro substituents on the ring can significantly influence the binding affinity and selectivity of the molecule, as well as its metabolic stability within the target pest and the environment.

Research in this area focuses on understanding how the structural features of derivatives of this compound contribute to their biological activity. This involves techniques such as:

Enzyme inhibition assays: To determine the specific enzymes targeted by the compound.

Receptor binding studies: To identify the receptors to which the compound binds.

Metabolic profiling: To understand how the compound is processed within the target organism.

By elucidating the mode of action, researchers can design more effective and selective crop protection agents. The data gathered from these investigations is crucial for optimizing the molecular structure to enhance efficacy while minimizing off-target effects.

Research AreaFocus of InvestigationMethodologies Employed
Fungicide DevelopmentDisruption of fungal cell wall synthesis or respiration.Enzyme assays, in-vitro fungal growth inhibition.
Insecticide DevelopmentTargeting the insect nervous system.Electrophysiological studies, receptor binding assays.
Herbicide DevelopmentInhibition of essential plant enzymes.Whole-plant assays, enzyme kinetics.

Emerging Roles in Materials Science and Functional Materials

The unique electronic and structural characteristics of this compound make it a promising candidate for the development of novel materials with tailored properties. Its applications in materials science are expanding, with a focus on polymers, coordination complexes, and optoelectronic materials.

The reactivity of the bromo and fluoro groups, combined with the aromatic pyridine core, allows this compound to be utilized as a monomer in the synthesis of a variety of polymers. nih.gov The resulting polymers can exhibit a range of desirable properties, including thermal stability, specific electronic characteristics, and the ability to coordinate with metal ions.

Halogenated pyridines, such as this compound, can participate in various polymerization reactions, including:

Cross-coupling reactions: The bromine atom can be readily displaced in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, to form carbon-carbon bonds and build up polymer chains. nih.govrsc.orgmdpi.com

Nucleophilic aromatic substitution: The fluorine atom can be susceptible to nucleophilic attack, providing another route for polymerization.

The incorporation of the fluorinated methylpyridine unit into a polymer backbone can impart specific properties. The fluorine atom can enhance thermal stability and influence the polymer's electronic properties and solubility. The pyridine nitrogen atom provides a site for post-polymerization modification or for the coordination of metal ions, leading to hybrid organic-inorganic materials.

Polymerization MethodReactive Site on MonomerResulting Polymer TypePotential Properties
Suzuki CouplingBromineConjugated PolymersElectroluminescence, conductivity
Stille CouplingBromineConjugated PolymersPhotovoltaic properties
Heck CouplingBrominePoly(arylene vinylene)sOptical and electronic properties
Nucleophilic SubstitutionFluorinePoly(ether pyridine)sThermal stability, processability

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, making it an effective ligand for a wide range of metal ions. alfachemic.comwikipedia.orgacs.orgnih.govscispace.com The formation of metal complexes with this ligand can lead to catalysts with unique activities and selectivities. nih.govacs.orgbeilstein-journals.orgunimi.it

The electronic properties of the pyridine ring, and thus its coordinating ability, are modulated by the bromo, fluoro, and methyl substituents. The electron-withdrawing nature of the halogen atoms can decrease the basicity of the pyridine nitrogen, affecting the strength of the metal-ligand bond. The steric bulk of the substituents can also influence the geometry of the resulting metal complex and the accessibility of the metal center to substrates.

Complexes derived from this compound are being investigated for their catalytic applications in various organic transformations, such as:

Cross-coupling reactions: Where the metal complex facilitates the formation of new carbon-carbon or carbon-heteroatom bonds.

Oxidation and reduction reactions: Where the metal center cycles between different oxidation states.

Polymerization catalysis: Where the complex initiates and controls the growth of polymer chains.

The ability to fine-tune the electronic and steric properties of the ligand by varying the substituents on the pyridine ring is a key advantage in the rational design of new catalysts.

Pyridine-containing molecules have garnered significant interest for their potential in optoelectronics and supramolecular chemistry. acs.orgtandfonline.comrsc.orgnih.gov The incorporation of this compound into larger molecular architectures can lead to materials with interesting photophysical properties, including nonlinear optical (NLO) behavior. nih.govrsc.orgrsc.org

NLO materials are capable of altering the properties of light passing through them, which is a critical function in technologies such as optical data storage and telecommunications. The presence of the electron-donating methyl group and the electron-withdrawing halogen atoms on the pyridine ring can create a degree of intramolecular charge transfer, which is often a prerequisite for significant NLO activity.

Furthermore, the fluorine atom in this compound can participate in non-covalent interactions, such as halogen bonding and hydrogen bonding, which can direct the self-assembly of molecules into well-defined supramolecular structures. acs.orgacs.orggoogle.comnih.gov These ordered assemblies can exhibit enhanced NLO properties compared to the individual molecules in a disordered state. The ability to control the solid-state packing of these molecules is crucial for maximizing their NLO response.

Application AreaKey PropertyRole of this compound
OptoelectronicsNonlinear Optical (NLO) ResponseAs a building block for chromophores with intramolecular charge transfer.
Supramolecular ChemistrySelf-AssemblyFluorine atom participates in directing intermolecular interactions.
Functional MaterialsEnhanced NLO PropertiesFormation of ordered crystalline structures that amplify the NLO effect.

Q & A

Q. What are the optimal synthetic routes for 2-bromo-4-fluoro-6-methylpyridine, and how do reaction conditions influence yield?

The synthesis of this compound typically involves halogenation and functionalization of pyridine derivatives. Nickel-catalyzed reductive coupling (e.g., using 2-halomethylpyridines) has been effective for analogous compounds, with yields dependent on solvent polarity, temperature (80–120°C), and catalyst loading (1–5 mol%) . For bromination, electrophilic substitution using PBr₃ or N-bromosuccinimide (NBS) in dichloromethane at 0–25°C is common. Fluorination may require Balz-Schiemann or halogen-exchange reactions with KF in polar aprotic solvents. Purification via column chromatography (silica gel, hexane/EtOAC) is critical to isolate the product (>95% purity) .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

Key characterization methods include:

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm substituent positions (e.g., deshielded protons near Br/F). 19F^{19}\text{F} NMR is critical for detecting fluorine environments (δ −110 to −150 ppm) .
  • X-ray Crystallography : Resolves steric effects of bromo/fluoro groups and confirms molecular geometry. For example, similar compounds show C-Br bond lengths of ~1.89 Å and C-F of ~1.34 Å .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₆H₄BrF₂N: MW 223.96) with <2 ppm error .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges during further functionalization of this compound?

Regioselective reactions are complicated by competing reactivity of bromine (electrophilic sites) and fluorine (electron-withdrawing effects). Strategies include:

  • Directed Ortho-Metalation : Use of LiTMP (lithium tetramethylpiperidide) to direct coupling at the 3-position, leveraging fluorine’s meta-directing influence .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids requires Pd(PPh₃)₄ and Cs₂CO₃ in THF/water (70°C), achieving >80% yield for para-substituted products .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict charge distribution to guide site-specific reactions .

Q. How should researchers reconcile contradictory data in catalytic efficiency studies involving this compound?

Discrepancies in catalytic performance (e.g., Ni vs. Pd catalysts) arise from variables like:

  • Substrate Steric Effects : Bulkier ligands reduce turnover in Ni-catalyzed reactions, as shown in ethylene oligomerization studies (TOF 500–1200 h⁻¹) .
  • Solvent Polarity : Polar solvents (DMF, MeCN) stabilize intermediates in Pd-mediated couplings but may deactivate catalysts via coordination .
  • Statistical Analysis : Multivariate ANOVA identifies dominant factors (e.g., temperature contributes 45% variance in yield vs. 25% for catalyst type) .
    Validate findings using control experiments (e.g., isotopic labeling) and replicate studies across ≥3 batches.

Q. What are the best practices for analyzing degradation products or byproducts in reactions involving this compound?

  • HPLC-MS : Reverse-phase C18 columns (ACN/water gradient) detect debrominated (MW 144.1) or defluorinated (MW 185.0) byproducts .
  • GC-MS : Identifies volatile intermediates (e.g., methylpyridine derivatives) with EI ionization .
  • Hammett Analysis : Quantifies electronic effects of substituents on reaction pathways (σₚ values: Br = +0.23, F = +0.43) to predict degradation trends .

Q. How can computational chemistry enhance the design of derivatives based on this compound?

  • Molecular Dynamics (MD) Simulations : Predict solubility and aggregation behavior in solvents (e.g., logP = 2.1 ± 0.3) .
  • Docking Studies : Screen for bioactivity (e.g., binding to kinase enzymes) using AutoDock Vina (RMSD <2.0 Å) .
  • Reactivity Descriptors : Fukui indices (ƒ⁺/ƒ⁻) identify nucleophilic/electrophilic sites for targeted modifications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.